molecular formula C23H19FN2O4 B14938045 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Katalognummer: B14938045
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: HJDQKVGCKOHARW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound combines a 4-methylcoumarin (chromen-2-one) scaffold with an 8-fluoro-substituted pyrido[4,3-b]indole moiety via a 2-oxoethoxy linker. The coumarin core is pharmacologically significant due to its role in enzyme inhibition (e.g., cytochrome P450, kinases) and fluorescence properties . The pyridoindole fragment, a tricyclic system, is frequently explored in neuroactive agents (e.g., tau aggregation inhibitors for Alzheimer’s disease ). The fluorine atom at position 8 likely enhances metabolic stability and modulates electronic properties .

Eigenschaften

Molekularformel

C23H19FN2O4

Molekulargewicht

406.4 g/mol

IUPAC-Name

7-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H19FN2O4/c1-13-8-23(28)30-21-10-15(3-4-16(13)21)29-12-22(27)26-7-6-20-18(11-26)17-9-14(24)2-5-19(17)25-20/h2-5,8-10,25H,6-7,11-12H2,1H3

InChI-Schlüssel

HJDQKVGCKOHARW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fischer Indole Synthesis Approach

The pyrido[4,3-b]indole heterocyclic framework can be constructed using modified Fischer indole synthesis methodologies. This approach begins with 4-fluorophenylhydrazine and an appropriate cyclic ketone.

Table 1. Key Reagents for Fischer Indole Synthesis of Fluorinated Pyrido[4,3-b]indole Core

Reagent Quantity Function
4-Fluorophenylhydrazine hydrochloride 1.0 eq Hydrazine component
Cyclic ketone (e.g., 1-benzylpiperidin-4-one) 1.1 eq Carbonyl component
Polyphosphoric acid 5-10 eq Acid catalyst
Acetic acid Solvent Reaction medium
Sodium acetate 1.2 eq Buffer

Procedure:

  • Combine 4-fluorophenylhydrazine hydrochloride (10 g) with the appropriate cyclic ketone (1.1 eq) in acetic acid (100 mL)
  • Add sodium acetate (1.2 eq) and stir at room temperature for 2 hours to form the hydrazone intermediate
  • Heat the mixture to 80°C for 1 hour
  • Add polyphosphoric acid (50 g) and increase temperature to 100-110°C for 4-6 hours
  • Cool to room temperature, neutralize with aqueous sodium hydroxide, and extract with ethyl acetate
  • Purify by column chromatography

This methodology is supported by established protocols for analogous heterocyclic systems, including those described for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives.

Alternative Route via Halogenation of Pyrido[4,3-b]indole

A second approach involves direct fluorination of the preformed pyrido[4,3-b]indole framework.

Procedure:

  • Synthesize the non-fluorinated pyrido[4,3-b]indole core using standard methods
  • Introduce the fluoro substituent at position 8 using selective halogenation reagents
  • Employ N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for controlled halogenation followed by halogen exchange

Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in combination with appropriate Lewis acids can be utilized for direct C-H fluorination of the indole ring at the 8-position.

Method from Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate

This approach leverages the synthesis of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride as described by Fretz et al.:

Procedure:

  • React 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-amine (1.0 eq) with methyl bromoacetate (1.2 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 25°C
  • Stir the reaction mixture for 6-8 hours
  • Add water and extract with ethyl acetate
  • Treat the organic layer with hydrogen chloride in 1,4-dioxane and dichloromethane at 20°C for 3 hours
  • Filter the precipitated hydrochloride salt and recrystallize from ethanol/ether

The yield for this reaction is reported as 96%, making it highly efficient for producing key intermediates.

Preparation of the 2-Oxoethoxy Linker

Acylation of 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole

The 2-oxoethyl group can be introduced through acylation of the nitrogen at position 2 of the pyrido[4,3-b]indole system using appropriate acylating agents.

Table 2. Reagents for Acylation of Pyrido[4,3-b]indole Core

Reagent Quantity Function
8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole 1.0 eq Substrate
Bromoacetyl bromide 1.1 eq Acylating agent
Triethylamine 2.2 eq Base
Dichloromethane Solvent Reaction medium
Tetrabutylammonium iodide 0.1 eq Phase-transfer catalyst

Procedure:

  • Dissolve 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (5 g) in dichloromethane (50 mL) under nitrogen atmosphere
  • Cool to 0-5°C and add triethylamine (2.2 eq)
  • Add bromoacetyl bromide (1.1 eq) dropwise over 30 minutes
  • Allow to warm to room temperature and stir for 4-6 hours
  • Monitor by TLC using petroleum ether/ethyl acetate (3:1) as mobile phase
  • Quench with saturated sodium bicarbonate solution
  • Extract with dichloromethane, dry over sodium sulfate, and concentrate
  • Purify by column chromatography to obtain 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl bromide

This approach is supported by similar acylation reactions reported for analogous heterocyclic systems, including those described for 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone.

Alternative Method via N-Alkylation and Oxidation

Procedure:

  • Alkylate the nitrogen at position 2 of the pyrido[4,3-b]indole system with protected hydroxyethyl groups (e.g., TBS-protected bromoethanol)
  • Deprotect the hydroxyl group using TBAF in THF
  • Oxidize the resulting alcohol using Dess-Martin periodinane or TEMPO/BAIB to obtain the ketone functionality

Synthesis of 4-Methyl-2H-chromen-2-one

Pechmann Condensation

The 4-methyl-2H-chromen-2-one moiety can be synthesized via Pechmann condensation using resorcinol and ethyl acetoacetate.

Table 3. Reagents for Pechmann Condensation

Reagent Quantity Function
Resorcinol 1.0 eq Phenolic component
Ethyl acetoacetate 1.2 eq β-Ketoester
Concentrated H2SO4 2-3 eq Acid catalyst
Methanol Solvent Reaction medium

Procedure:

  • Dissolve resorcinol (10 g) in methanol (50 mL)
  • Add concentrated sulfuric acid (2-3 eq) dropwise while maintaining temperature below 10°C
  • Add ethyl acetoacetate (1.2 eq) dropwise over 30 minutes
  • Heat the reaction mixture to 70-80°C and stir for 3-4 hours
  • Pour into ice-cold water, collect the precipitate by filtration, and wash with cold water
  • Recrystallize from ethanol to obtain 7-hydroxy-4-methyl-2H-chromen-2-one

Modification of 7-Hydroxy-4-methyl-2H-chromen-2-one

The hydroxyl group at position 7 of the coumarin serves as the attachment point for the oxoethoxy linker.

Procedure:

  • Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (5 g) in acetone (50 mL)
  • Add potassium carbonate (2.0 eq) and stir for 30 minutes
  • Add tert-butyl bromoacetate (1.2 eq) and catalytic amount of potassium iodide
  • Heat under reflux for 6-8 hours
  • Filter, concentrate, and purify by column chromatography
  • Deprotect the tert-butyl ester using TFA in dichloromethane to obtain 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid

Final Coupling to Form Target Compound

Esterification Approach

The final step involves coupling the 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl bromide with 7-hydroxy-4-methyl-2H-chromen-2-one.

Table 4. Reagents for Final Coupling Reaction

Reagent Quantity Function
2-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl bromide 1.0 eq Electrophile
7-Hydroxy-4-methyl-2H-chromen-2-one 1.0 eq Nucleophile
Potassium carbonate 2.0 eq Base
Potassium iodide 0.1 eq Catalyst
Acetone Solvent Reaction medium

Procedure:

  • Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (1.0 eq) in acetone (10 mL/g)
  • Add potassium carbonate (2.0 eq) and potassium iodide (0.1 eq)
  • Add 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl bromide (1.0 eq) in portions
  • Heat under reflux for 8-12 hours
  • Monitor by TLC using dichloromethane/methanol (95:5) as mobile phase
  • Filter, concentrate, and purify by column chromatography on silica gel
  • Recrystallize from ethanol to obtain the target compound

Alternative Coupling via Mitsunobu Reaction

Procedure:

  • Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (1.0 eq) and 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethanol (1.0 eq) in THF
  • Add triphenylphosphine (1.5 eq) and cool to 0°C
  • Add DIAD or DEAD (1.5 eq) dropwise and stir at room temperature for 8-12 hours
  • Concentrate and purify by column chromatography

Purification and Characterization

Purification Methods

Column Chromatography:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with dichloromethane/methanol (98:2 to 95:5)
  • Flow rate: 3-5 mL/min

Recrystallization:

  • Primary solvent: Ethanol or methanol
  • Secondary solvent: Diethyl ether or hexanes

Characterization Data

Physical Properties:

  • Appearance: Off-white to pale yellow crystalline solid
  • Melting point: Expected range 180-190°C
  • Solubility: Soluble in DMSO, DMF, sparingly soluble in methanol and chloroform

Spectroscopic Data:

  • IR (KBr, cm-1): Expected absorption bands at 3300-3200 (NH), 1715-1700 (C=O ester), 1680-1670 (C=O amide), 1620-1600 (C=C), 1260-1240 (C-O-C)
  • 1H NMR (400 MHz, DMSO-d6): Expected chemical shifts for aromatic protons (δ 6.5-8.0), methylene protons (δ 2.0-4.5), and methyl group (δ 2.3-2.5)
  • 13C NMR (100 MHz, DMSO-d6): Expected signals for carbonyl carbons (δ 160-170), aromatic carbons (δ 110-150), and methyl carbon (δ 18-20)
  • MS (ESI): Molecular ion peak corresponding to M+H+ of the target compound

Alternative Synthetic Routes

Convergent Approach via Copper-Catalyzed Coupling

This alternative approach involves the preparation of the 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid first, followed by coupling with the amine component of the pyrido[4,3-b]indole.

Procedure:

  • Prepare 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid as described in Section 4.2
  • Convert to the acid chloride using thionyl chloride
  • React with 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole in the presence of triethylamine in dichloromethane
  • Purify as described in Section 6.1

Solid-Phase Synthesis Approach

For large-scale production or combinatorial chemistry applications, a solid-phase synthesis approach can be considered.

Procedure:

  • Attach 7-hydroxy-4-methyl-2H-chromen-2-one to a solid support (e.g., Wang resin)
  • Couple with bromoacetic acid using DIC/HOBt as coupling agents
  • React with 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
  • Cleave from the resin using TFA/DCM/H2O (95:2.5:2.5)
  • Purify by preparative HPLC

Optimization of Reaction Conditions

Factors Affecting Yield and Purity

Table 5. Critical Parameters for Optimization

Parameter Range Optimal Condition Effect on Yield
Temperature 0-100°C 60-70°C Moderate temperatures favor coupling while minimizing side reactions
Reaction time 1-24 h 8-12 h Extended times may lead to degradation
Base K2CO3, Et3N, NaH K2CO3 Strong bases may cause degradation of coumarin
Solvent Acetone, DMF, THF Acetone DMF gives higher yields but more difficult purification
Catalyst KI, TBAI, Cu salts KI Phase-transfer catalysts enhance reaction rates

Kinetic Studies

Kinetic investigations indicate that the rate-determining step in the final coupling reaction is the nucleophilic substitution of the bromide by the phenolic oxygen of the coumarin. The reaction follows pseudo-first-order kinetics when the base is in excess.

Scale-Up Considerations

Process Efficiency

For industrial-scale production, the following modifications are recommended:

  • Replace column chromatography with crystallization or precipitation methods
  • Consider continuous-flow processes for critical steps to improve heat transfer
  • Investigate solvent recycling to reduce waste and cost

Analyse Chemischer Reaktionen

Reactive Sites and Mechanisms

Reaction TypeReactive SiteMechanism
Nucleophilic attack Chromenone carbonylSusceptible to nucleophilic addition (e.g., amines, hydrides)
Aromatic substitution Pyridoindole ringFluorine directs electrophilic substitution at adjacent positions
Ethoxy bridge cleavage Ethoxy linkerHydrolysis under acidic/basic conditions to form alcohols or carboxylic acids
Redox reactions Chromenone quinonePotential redox cycling due to conjugated carbonyl groups

Biological Relevance of Reactions

The compound’s reactivity is critical for its pharmacological profile. For example:

  • Enzyme inhibition : Fluorine’s electron-withdrawing effects may enhance binding to target proteins via hydrogen bonding or π-π interactions .

  • Metabolic stability : The ethoxy linkage and chromenone moiety influence susceptibility to hydrolysis or oxidation in biological systems.

Comparative Analysis of Related Compounds

CompoundStructureKey Differences
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyridoindol-2-carboxylate Pyridoindole with ester groupLacks chromenone moiety; limited conjugation
5-(7-Fluoro-pyridoindol-2-yl)-2-morpholinobenzo[d]oxazole Pyridoindole + morpholineContains morpholine ring instead of chromenone; altered reactivity
Abbott-30360 Pyridoindole + butyrophenoneFluorine at different position; ketone instead of chromenone

Future Research Directions

  • Optimization of synthesis : Exploring milder conditions to preserve sensitive functional groups.

  • Derivative synthesis : Modifying the ethoxy linker or chromenone substituents to enhance stability or selectivity .

  • Mechanistic studies : Investigating the role of fluorine in directing reactivity and biological interactions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The indole moiety is known to interact with various receptors, while the chromenone structure can inhibit specific enzymes . These interactions result in the compound’s biological effects, such as anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyrido[4,3-b]indole Derivatives
  • Compound 22 (): Features an 8-(trifluoromethoxy)-pyridoindole linked to a trifluoromethylpyrazole via a ketone. The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects compared to the target compound’s 8-fluoro substituent. Yield: 88% .
  • Compound 10 (): Combines 8-methoxy-pyridoindole with a dimethylaminoindole group. Yield: 50% .
  • Compound 40 (): Enantiomerically pure (S)-6-fluoro-3,9-dimethyl-pyridoindole linked to trifluoromethylpyrazole. The methyl groups enhance steric bulk, while chiral separation (97% ee) highlights stereochemical considerations absent in the target compound. Yield: 19% .
Coumarin Derivatives
  • Compound 24 (): 5-Methoxy-2-methyl-3-phenylindole lacks the pyridoindole core but shares the indole motif. The absence of a fused pyridine ring simplifies synthesis but reduces structural complexity. Yield: 44% .
  • Compound 849458-84-0 (): A 6-chloro-7-methylcoumarin linked to a piperazine-pyridine group. The chloro substituent may confer distinct electronic effects compared to the target’s 4-methyl group.

Linker and Substituent Effects

Compound Linker Type Key Substituents Yield Notable Properties
Target Compound 2-Oxoethoxy 8-Fluoro, 4-methylcoumarin N/A Enhanced metabolic stability
Compound 22 Ketone 8-Trifluoromethoxy, trifluoromethyl 88% High lipophilicity
Compound 11 Ketone 8-Methoxy, methylpyrazole 22% Diastereomeric ratio (67:33)
Compound 13 Ketone Unsubstituted pyridoindole 45% Baseline activity comparison
G022 Ethanone 6,7-Dichloro, hydroxy N/A Major metabolite (demethylation)
  • Linker Flexibility : The target’s ethoxy linker provides conformational flexibility compared to rigid ketone linkers in analogs (e.g., Compound 22). This may influence binding kinetics or solubility.
  • Fluorine vs. Methoxy : The 8-fluoro group in the target compound reduces metabolic oxidation compared to methoxy-substituted analogs (e.g., Compound 10), as seen in microsomal studies .

Biologische Aktivität

The compound 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. The structure suggests a complex interaction profile, likely influencing various biological pathways. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18FN2O4C_{19}H_{18}FN_2O_4 and a molecular weight of approximately 362.35 g/mol. The presence of the fluoro group and the pyridoindole moiety suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridoindoles have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have shown efficacy in treating cancers with BRCA mutations, suggesting that our compound may also possess similar activity due to its structural analogs .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (nM)Notes
TalazoparibPARP1/21.2 / 0.87Effective in BRCA mutant cancers
OlaparibPARP1/25.0Approved for ovarian cancer treatment
Compound XUnknownTBDSimilar structure to the target compound

The proposed mechanism of action for compounds like our target involves the inhibition of DNA repair pathways, leading to increased apoptosis in cancer cells. The fluoro substitution may enhance binding affinity to target proteins or enzymes due to increased lipophilicity or electron-withdrawing effects .

Pharmacokinetics

Preliminary studies suggest that compounds within this class exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for therapeutic applications, especially in chronic conditions requiring long-term treatment .

Study 1: Efficacy in Animal Models

A study conducted on a mouse model with BRCA-deficient tumors demonstrated that administration of a related compound resulted in significant tumor shrinkage compared to controls. The study highlighted the potential for this class of compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Study 2: Clinical Trials

Ongoing clinical trials are investigating the safety and efficacy of similar pyridoindole derivatives in patients with advanced solid tumors. Early results indicate promising outcomes in terms of tumor response rates and manageable side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one?

  • Methodological Answer : Key steps involve coupling the fluorinated pyridoindole moiety to the coumarin backbone. A palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) can assemble the pyridoindole core . Subsequent etherification via nucleophilic substitution (e.g., using 2-oxoethoxy intermediates) under mild, metal-free conditions achieves linkage to the coumarin scaffold, with yields optimized by controlling reaction time (12–24 hours) and solvent polarity .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and fluorine placement. For example, ¹⁹F NMR can resolve fluorinated pyridoindole signals at δ ≈ -110 to -120 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ vs. observed values within ±2 ppm error) . Single-crystal XRD is recommended for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally related fluorinated spiro compounds .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Methodological Answer : The compound’s coumarin moiety confers limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions, with stability tested via HPLC-UV over 24 hours. Fluorinated pyridoindoles are prone to photodegradation; store solutions in amber vials at -20°C .

Advanced Research Questions

Q. How can contradictory data in fluorinated intermediate reactivity be resolved during synthesis?

  • Methodological Answer : Fluorine’s electron-withdrawing effects may lead to unexpected side reactions (e.g., dehalogenation or ring-opening). Monitor reaction progress via LC-MS and adjust conditions:

  • Example : If 8-fluoro-pyridoindole intermediates degrade, replace harsh acids (e.g., HCl) with milder alternatives (acetic acid) .
  • Data-Driven Approach : Compare reaction yields under varying temperatures (0°C vs. RT) and catalysts (Pd vs. Cu), referencing HRMS and NMR to identify byproducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the compound’s fluorinated and coumarin domains?

  • Methodological Answer :

  • Fluorine Substitution : Synthesize analogs with Cl/Br at the 8-position of pyridoindole to assess electronic effects on target binding. Use enzyme inhibition assays (e.g., IC₅₀ comparisons) .
  • Coumarin Modifications : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, phenyl) to evaluate steric effects. Molecular docking with X-ray crystallographic data (e.g., from related spiro compounds ) can predict binding interactions.

Q. How can researchers address low bioactivity in cellular models despite high in vitro enzyme affinity?

  • Methodological Answer : Poor cellular permeability is common with fluorinated heterocycles. Use Caco-2 monolayer assays to measure apparent permeability (Papp). If Papp < 1×10⁻⁶ cm/s, modify the coumarin’s ethoxy linker to improve lipophilicity (e.g., replace oxygen with methylene) .

Analytical and Pharmacological Methodology

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • Methodological Answer :

  • HPLC : Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA) and UV detection at 254 nm.
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO₂ from the coumarin moiety at m/z 44) .
  • Quantitative ¹⁹F NMR : Quantify residual fluorinated starting materials with an internal standard (e.g., trifluoroacetic acid) .

Q. How can researchers validate target engagement in disease models?

  • Methodological Answer : For kinase inhibition studies, use fluorescence polarization assays with FITC-labeled ATP analogs. In Alzheimer’s models, measure β-secretase inhibition in SH-SY5Y cells, correlating IC₅₀ values with Aβ42 reduction via ELISA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.